N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide
Description
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a heptanohydrazide moiety
Properties
Molecular Formula |
C16H22Cl2N2O |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]heptanamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-3-5-6-7-8-16(21)20-19-15(4-2)13-10-9-12(17)11-14(13)18/h9-11H,3-8H2,1-2H3,(H,20,21)/b19-15+ |
InChI Key |
AWKLFOCHTKYLNP-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCC(=O)N/N=C(\CC)/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCC(=O)NN=C(CC)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with heptanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.
N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide group.
Uniqueness
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is unique due to its specific combination of the dichlorophenyl and heptanohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
